6-Acetylquinoline
Overview
Description
6-Acetylquinoline is an organic compound with the molecular formula C11H9NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The primary target of 1-(Quinolin-6-yl)ethanone is the G-protein-coupled receptor-30 (GPR30) . GPR30 shows estrogen-binding affinity and mediates non-genomic signaling of estrogen to regulate cell growth .
Mode of Action
The compound’s interaction with its targets results in sustained activation of Erk1/2 and a c-jun/c-fos-dependent upregulation of p21 . This leads to the arrest of cell growth at the G2 phase .
Biochemical Pathways
The affected pathway is the Erk1/2 kinase activation cascade . The activation of this pathway by GPR30 leads to the upregulation of p21, a cyclin-dependent kinase inhibitor . This results in the arrest of cell growth at the G2 phase .
Result of Action
The molecular and cellular effects of 1-(Quinolin-6-yl)ethanone’s action include the sustained activation of Erk1/2, upregulation of p21, and the induction of G2 cell-cycle arrest . This results in the inhibition of the growth of prostate cancer cells .
Biochemical Analysis
Biochemical Properties
1-(Quinolin-6-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can influence various cellular processes, including cell division and metabolism . Additionally, 1-(Quinolin-6-yl)ethanone can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Cellular Effects
1-(Quinolin-6-yl)ethanone has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain protein kinases, which can lead to changes in cell signaling pathways and gene expression . This inhibition can result in altered cellular metabolism and can affect processes such as cell growth and apoptosis (programmed cell death) .
Molecular Mechanism
The molecular mechanism of 1-(Quinolin-6-yl)ethanone involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This binding interaction can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Quinolin-6-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Quinolin-6-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of 1-(Quinolin-6-yl)ethanone vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-(Quinolin-6-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these essential biomolecules . This inhibition can affect cellular processes such as DNA replication and repair .
Transport and Distribution
The transport and distribution of 1-(Quinolin-6-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .
Subcellular Localization
1-(Quinolin-6-yl)ethanone is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization. For example, when localized in the nucleus, it can interact with transcription factors and other nuclear proteins, leading to changes in gene expression . Post-translational modifications, such as phosphorylation, can also affect its localization and activity .
Preparation Methods
The synthesis of 6-Acetylquinoline typically involves the reaction of quinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired product . The reaction conditions generally include:
Reagents: Quinoline, acetyl chloride, aluminum chloride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature to reflux
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
6-Acetylquinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction
Major products formed from these reactions include quinoline-6-carboxylic acid and 1-(quinolin-6-yl)ethanol .
Scientific Research Applications
Comparison with Similar Compounds
6-Acetylquinoline can be compared with other quinoline derivatives, such as:
- Quinoline-6-carboxylic acid
- 1-(Quinolin-8-yl)ethanone
- This compound
These compounds share a similar quinoline core structure but differ in their functional groups and positions, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
1-quinolin-6-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYIZWZRYFGYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293171 | |
Record name | 1-(quinolin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-68-0 | |
Record name | 1-(6-Quinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73013-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 87613 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073013680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 73013-68-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(quinolin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(quinolin-6-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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